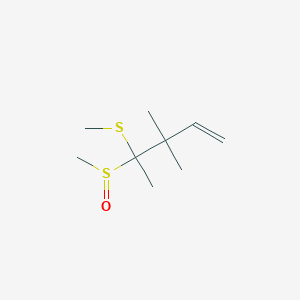
1,1'-(Ethylazanediyl)di(hexadecan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethylazanediyl)di(hexadecan-2-ol) is a synthetic compound with a complex structure It is characterized by the presence of two hexadecan-2-ol groups linked by an ethylazanediyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethylazanediyl)di(hexadecan-2-ol) typically involves the reaction of hexadecan-2-ol with an ethylazanediyl precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of 1,1’-(Ethylazanediyl)di(hexadecan-2-ol) may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high efficiency and cost-effectiveness. Common methods include distillation, crystallization, and chromatography to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethylazanediyl)di(hexadecan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The ethylazanediyl bridge can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethylazanediyl)di(hexadecan-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies of lipid metabolism and membrane structure.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers.
Wirkmechanismus
The mechanism by which 1,1’-(Ethylazanediyl)di(hexadecan-2-ol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylazanediyl bridge allows the compound to interact with specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways involved can vary depending on the application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecan-2-ol: A simpler alcohol with similar structural features.
Cetyl alcohol:
ALC-0315: A synthetic lipid used in mRNA vaccine formulations.
Uniqueness
1,1’-(Ethylazanediyl)di(hexadecan-2-ol) is unique due to its ethylazanediyl bridge, which imparts specific chemical and biological properties. This structural feature distinguishes it from simpler alcohols and other fatty alcohols, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
64480-00-8 |
|---|---|
Molekularformel |
C34H71NO2 |
Molekulargewicht |
525.9 g/mol |
IUPAC-Name |
1-[ethyl(2-hydroxyhexadecyl)amino]hexadecan-2-ol |
InChI |
InChI=1S/C34H71NO2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-33(36)31-35(6-3)32-34(37)30-28-26-24-22-20-18-16-14-12-10-8-5-2/h33-34,36-37H,4-32H2,1-3H3 |
InChI-Schlüssel |
SESTUFRFUSVMPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CN(CC)CC(CCCCCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
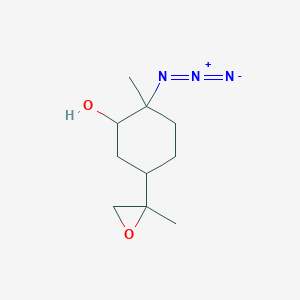
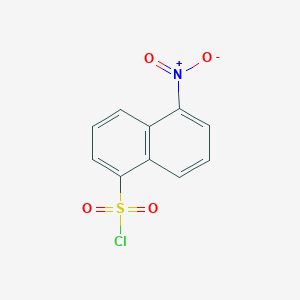
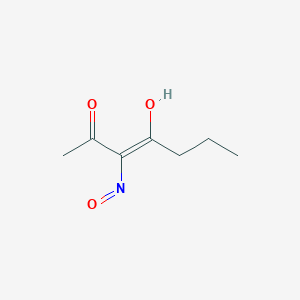
![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)

![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
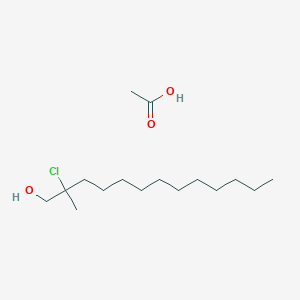
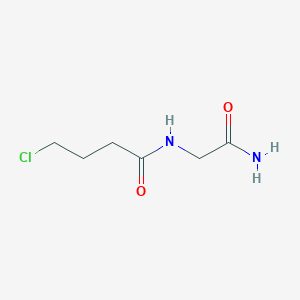


![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)

